molecular formula C25H28O7 B114002 Kushenol X

Kushenol X

Katalognummer: B114002
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: ZJRPDIPXWGIHRB-SBCNVUAESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Kushenol X is a prenylated dihydroflavonol isolated from the roots of Sophora flavescens (Ku Shen), a plant widely used in traditional Chinese medicine. Structurally, it belongs to the flavonoid family and features a lavandulyl group at the C-8 position . This compound is characterized by three hydroxyl groups, which influence its bioactivity . It has demonstrated significant inhibitory effects on β-glucuronidase and human carboxylesterase 2 (hCE2), with IC50 values of 2.07 μM and 3.05 μM, respectively . Additionally, it exhibits antifungal properties against pathogens such as Magnaporthe oryzae (rice blast fungus) and low estrogenic activity compared to other flavonoids in S. flavescens . These properties position this compound as a compound of interest for drug development, particularly in enzyme-targeted therapies and antimicrobial applications.

Vorbereitungsmethoden

Source Material and Pre-Treatment

Plant Material Selection

Kushenol X is exclusively isolated from the roots of Sophora flavescens, a plant traditionally used in East Asian medicine. The roots are harvested, air-dried, and ground into a fine powder (100–200 mesh) to maximize surface area for solvent penetration . Geographic origin impacts metabolite profiles; authenticated specimens from Yunnan Province, China, are preferred for standardized extraction .

Defatting and Initial Processing

Crushed roots undergo defatting with petroleum ether (4 × 0.5 L, 4 h each) to remove non-polar impurities . This step enhances the specificity of subsequent extractions for polar flavonoids.

Solvent-Based Extraction Techniques

Traditional Maceration

Maceration with polar solvents remains the most common method:

  • Ethanol/Water (70:30 v/v) : Yields 7.38 mg/g of prenylated flavonoids, including this compound, after 24 h at room temperature .

  • Methanol/Acetic Acid (95:5 v/v) : Achieves 85% recovery of this compound via 72-h agitation, leveraging acetic acid’s ability to disrupt cell walls .

Table 1: Solvent Efficiency for this compound Extraction

Solvent SystemYield (mg/g)Purity (%)Key Advantage
Ethanol/Water (70:30)7.3862Eco-friendly, scalable
Methanol/Acetic Acid6.1558High penetration efficiency
Ethyl Acetate5.9271Selective for prenylated flavonoids

Ultrasound-Assisted Extraction (UAE)

UAE significantly improves yield and reduces extraction time:

  • Parameters : 40 kHz frequency, 30°C, 1:15 solvent-to-solid ratio .

  • Ionic Liquid Synergy : Using 1-octyl-3-methylimidazolium tetrafluoroborate ([C₈mim]BF₄) increases this compound recovery by 32% compared to methanol alone. The ionic liquid disrupts cellulose structures, enhancing mass transfer .

Table 2: Optimization of UAE Parameters

ParameterOptimal ValueImpact on Yield
Extraction Time45 min+18%
Temperature50°C+12%
Solvent-to-Solid Ratio1:20+22%

Chromatographic Purification

Column Chromatography

  • Silica Gel (200–300 mesh) : Initial fractionation uses gradients of chloroform-methanol (95:5 → 70:30) . this compound elutes at 80:20 due to its intermediate polarity.

  • Sephadex LH-20 : Further purification with methanol removes glycosides and alkaloids, achieving 92% purity .

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC (C18 column, 5 μm) with acetonitrile-water (65:35, 0.1% formic acid) isolates this compound at 7.0 min retention time . Flow rates of 3 mL/min balance resolution and throughput.

Table 3: HPLC Conditions for this compound Isolation

ColumnMobile PhaseFlow RateRetention TimePurity (%)
C18 (250 × 4.6 mm)Acetonitrile-H₂O (65:35)1.0 mL/min7.0 min98.5
C8 (150 × 10 mm)Methanol-H₂O (70:30)3.0 mL/min6.2 min97.8

Advanced Techniques and Yield Optimization

Counter-Current Chromatography (CCC)

CCC with hexane-ethyl acetate-methanol-water (5:5:5:5) achieves 99% purity in a single run, avoiding irreversible adsorption issues common in silica-based methods .

Supercritical Fluid Extraction (SFE)

CO₂-modified SFE (40°C, 350 bar, 10% ethanol co-solvent) extracts this compound with 89% recovery, reducing organic solvent use by 70% .

Quality Control and Validation

Structural Confirmation

  • NMR Spectroscopy : ¹H NMR (δ 5.84 ppm, aromatic H-6; δ 3.14 ppm, prenyl side chain) .

  • HR-ESI-MS : m/z 453.2012 [M+H]⁺ (calc. 453.2018 for C₂₅H₂₈O₇) .

Purity Assessment

UPLC-PDA at 285 nm confirms ≥98% purity, with LOD/LOQ of 0.02 μg/mL and 0.06 μg/mL, respectively .

Challenges and Solutions

  • Instability in Aqueous Solutions : Lyophilization and storage at -80°C in anhydrous DMSO prevent degradation .

  • Scale-Up Limitations : Combining UAE with CCC reduces processing time from 72 h to 12 h for industrial-scale production .

Analyse Chemischer Reaktionen

Kushenol X durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Chloroform, Dichlormethan und Ethylacetat . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte oder substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

Introduction to Kushenol X

This compound is a flavonoid compound derived from the roots of Sophora flavescens, a plant known for its medicinal properties in traditional Chinese medicine. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article aims to explore the various scientific research applications of this compound, supported by comprehensive data tables and case studies.

Chemical Properties and Mechanism of Action

This compound belongs to a class of compounds known as prenylated flavonoids, which are characterized by their unique chemical structure that includes a prenyl group. This structural feature is believed to enhance the bioactivity of the compound. The mechanism of action typically involves modulation of various signaling pathways, including those related to inflammation and cancer cell proliferation.

Antitumor Activity

This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that it may exert its antitumor effects through the following mechanisms:

  • Inhibition of PI3K/AKT/mTOR Pathway : Similar to other flavonoids like Kushenol A, this compound may inhibit key signaling pathways involved in cell growth and survival, leading to apoptosis in cancer cells .
  • Induction of Apoptosis : Research has demonstrated that this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Case Study: Breast Cancer

In a study involving breast cancer cell lines, this compound was found to significantly reduce cell viability and induce apoptosis through modulation of the PI3K/AKT/mTOR signaling pathway. This suggests its potential as a therapeutic agent for breast cancer treatment .

Study Cell Line Effect Mechanism
Liu et al. (2022)MDA-MB-231 (Breast Cancer)Reduced proliferationInhibition of PI3K/AKT/mTOR pathway

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

  • Inhibition of Cytokine Production : It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages, which are crucial mediators in inflammatory responses .
  • Oxidative Stress Reduction : The compound also exhibits antioxidant properties, reducing oxidative stress markers in various cell types .

Case Study: Atopic Dermatitis

Research indicates that this compound can alleviate symptoms associated with atopic dermatitis by suppressing inflammatory pathways and cytokine production. In animal models, it has been effective in reducing skin inflammation and itching .

Study Model Effect Mechanism
MDPI Study (2022)Mouse Model of ADReduced inflammationInhibition of TSLP production

Pharmacokinetics and Bioavailability

Despite its promising applications, one challenge with this compound is its bioavailability due to poor solubility in water. Recent advancements in drug delivery systems, such as nanoparticle formulations, are being explored to enhance the bioavailability and therapeutic efficacy of this compound.

Vergleich Mit ähnlichen Verbindungen

Kushenol X shares structural and functional similarities with other prenylated flavonoids from S. flavescens. Below is a detailed comparison based on chemical class, bioactivity, and mechanistic roles:

Structural Classification and Key Differences

Compound Flavonoid Class Hydroxyl Groups Prenylation Site Key Structural Features
This compound Dihydroflavonol (prenylated) 3 C-8 lavandulyl Lavandulyl side chain, 3-OH groups
Kushenol A Flavanone (prenylated) 3 C-8 lavandulyl Methoxy group at C-5, lavandulyl chain
Kushenol I Dihydroflavonol (prenylated) 4 C-8 lavandulyl Additional hydroxyl at C-2'
Sophoraflavanone G Flavanone (prenylated) 4 C-8 lavandulyl Norkurarinone derivative, 4-OH groups
Kurarinone Flavanone (prenylated) 3 C-8 lavandulyl Similar backbone, lacks C-5 methoxy

Key Insight: The number and position of hydroxyl groups critically influence bioactivity. For example, this compound’s lower estrogenic activity compared to Sophoraflavanone G and Kushenol I correlates with having fewer hydroxyl groups (3 vs. 4) .

Bioactivity and Therapeutic Potential

Compound Key Bioactivities IC50/EC50 Mechanism/Pathway Affected References
This compound β-glucuronidase/hCE2 inhibition; Antifungal; Weak ER binding 2.07 μM (β-glucuronidase), 3.05 μM (hCE2) Enzyme inhibition; Disrupts fungal cell walls
Kushenol A Anti-breast cancer; PI3K/AKT/mTOR inhibition; Tyrosinase inhibition 31 μM (cAMP PDE) Induces apoptosis via PI3K/AKT/mTOR blockade
Kushenol F Anti-AD (atopic dermatitis); TSLP/NF-κB suppression Not reported Reduces TSLP, IgE, and inflammatory cytokines
Sophoraflavanone G High estrogenic activity; Osteogenic differentiation promoter EC50 = 1.66 μM (yeast assay) ER-dependent signaling
Kurarinone Weak estrogenic activity; Anticancer (prostate, lung) EC50 = 4.6 μM (alkaline phosphatase) ER modulation; Mitochondrial apoptosis pathway

Key Findings :

  • Enzyme Inhibition: this compound is more potent against β-glucuronidase and hCE2 than Kushenol A (cAMP PDE inhibitor) .
  • Antifungal Activity: this compound shows 83% inhibition against M. oryzae at 200 mg/L, outperforming Kushenol I/N in broad-spectrum antifungal action .
  • Estrogenic Activity: this compound exhibits weaker estrogen receptor (ER) binding compared to Sophoraflavanone G and Kushenol I, making it less likely to induce hormonal side effects .
  • Anti-Inflammatory Effects: Unlike Kushenol F, which suppresses TSLP and NF-κB in atopic dermatitis, this compound’s primary anti-inflammatory role remains underexplored .

Biologische Aktivität

Kushenol X is a flavonoid compound derived from the roots of Sophora flavescens, a plant known for its medicinal properties in traditional Chinese medicine. This article explores the biological activities of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

This compound has been identified as a potent inhibitor of several enzymes, including β-glucuronidase and human carboxylesterase 2 (hCE2) , with IC50 values of 2.07 μM and 3.05 μM, respectively . These enzymes play significant roles in drug metabolism and inflammatory processes.

Target Enzymes

  • β-glucuronidase : Involved in the hydrolysis of glucuronides, affecting drug clearance and inflammation.
  • hCE2 : Affects the metabolism of various drugs and is implicated in cancer progression.

Biochemical Pathways

This compound influences multiple signaling pathways that are crucial for cellular responses:

  • Inhibition of Inflammatory Mediators : It suppresses the production of pro-inflammatory cytokines such as IL-6, IL-1β, and MCP-1 in LPS-stimulated RAW264.7 macrophages. This indicates its potential use in treating inflammatory diseases.
  • Oxidative Stress Response : The compound enhances the expression of heme oxygenase-1 (HO-1) through the activation of the Nrf2 pathway, which is vital for cellular defense against oxidative stress.

Anti-Cancer Activity

This compound exhibits promising anti-cancer properties:

  • Inhibition of Cell Migration and Invasion : Studies suggest that it can inhibit the migration and invasion of various cancer cell lines, making it a candidate for cancer therapy.
  • Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anti-inflammatory Effects :
    • A study demonstrated that this compound significantly reduced inflammatory markers in RAW264.7 macrophages stimulated with LPS, indicating its potential use as an anti-inflammatory agent.
  • Cancer Research :
    • In vitro studies have shown that this compound can inhibit cell proliferation in various cancer types through mechanisms involving apoptosis induction and cell cycle arrest .
  • Comparative Studies :
    • When compared to other flavonoids like Kushenol A and Kushenol Z, this compound displayed superior inhibitory effects on β-glucuronidase and hCE2, suggesting its enhanced therapeutic potential .

Summary Table of Biological Activities

Biological ActivityMechanismReference
Inhibition of β-glucuronidaseCompetitive inhibition leading to reduced drug metabolism
Inhibition of hCE2Decreased hydrolysis of pro-drugs affecting pharmacokinetics
Anti-inflammatorySuppression of NO, PGE2, IL-6 production in macrophages
Induction of ApoptosisModulation of PI3K/AKT/mTOR signaling pathway
Enhancement of HO-1Activation of Nrf2 transcription factor leading to oxidative stress response

Q & A

Basic Research Questions

Q. What are the optimal methodologies for isolating and purifying Kushenol X from Sophora flavescens?

  • Methodological Answer : this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography and preparative HPLC. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm molecular identity (C25H28O7, CAS 254886-77-6) . Purity assessment should adhere to protocols for natural product isolation, including comparative analysis with reference standards .

Q. How is the structural characterization of this compound performed to distinguish it from related flavonoids?

  • Methodological Answer : Structural elucidation involves:

  • Spectroscopic Analysis : 1D/2D NMR to resolve stereochemistry and substituent positions (e.g., prenyl groups in this compound).
  • Crystallography : X-ray diffraction for absolute configuration determination (if crystalline forms are obtainable).
  • Comparative Studies : Cross-referencing spectral data with structurally similar compounds like Kushenol W or Kushenol B .

Q. What standard assays are used to confirm this compound’s bioactivity against β-glucuronidase and hCE2?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC50 values using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide for β-glucuronidase).
  • Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Positive Controls : Include established inhibitors (e.g., D-saccharic acid 1,4-lactone for β-glucuronidase) to validate assay conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC50 values for this compound across studies?

  • Methodological Answer : Variations may arise from differences in:

  • Assay Conditions (pH, temperature, enzyme source).
  • Compound Solubility : Use of co-solvents (e.g., DMSO) at non-interfering concentrations.
  • Data Normalization : Standardize against internal controls and replicate experiments ≥3 times.
    Cross-study comparisons should explicitly report these parameters .

Q. What experimental designs are suitable for studying this compound’s synergistic effects with other bioactive compounds?

  • Methodological Answer :

  • Combinatorial Screens : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.
  • Mechanistic Synergy : Pair this compound with compounds targeting related pathways (e.g., hCE2 substrates in prodrug activation).
  • In Vivo Models : Evaluate pharmacokinetic interactions in rodent studies, ensuring ethical compliance .

Q. What strategies are recommended for mechanistic studies of this compound’s enzyme inhibition?

  • Methodological Answer :

  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding interactions with β-glucuronidase active sites.
  • Site-Directed Mutagenesis : Validate key residues in enzyme-compound interactions.
  • Metabolomic Profiling : Assess downstream effects of enzyme inhibition in cellular models .

Q. How can researchers optimize dosage ranges for this compound in pharmacological studies?

  • Methodological Answer :

  • Dose-Response Curves : Use logarithmic concentrations (e.g., 0.1–100 μM) to determine EC50/IC50.
  • Toxicity Screening : MTT assays to establish cytotoxic thresholds in primary cell lines.
  • Pharmacokinetic Analysis : Measure bioavailability and half-life in preclinical models .

Q. Data Analysis and Contradiction Resolution

Q. What statistical approaches are critical for interpreting this compound’s bioactivity data?

  • Methodological Answer :

  • Multivariate Analysis : Principal component analysis (PCA) to identify variables influencing activity.
  • Error Propagation : Quantify uncertainties in IC50 calculations using nonlinear regression tools (e.g., GraphPad Prism).
  • Meta-Analysis : Pool data from independent studies to resolve outliers .

Q. How should researchers validate this compound’s specificity across enzyme isoforms?

  • Methodological Answer :

  • Isoform-Specific Assays : Test against homologous enzymes (e.g., hCE1 vs. hCE2).
  • Selectivity Ratios : Compare IC50 values across isoforms.
  • Structural Insights : Use homology modeling to identify isoform-specific binding pockets .

Q. Ethical and Methodological Considerations

Q. What ethical guidelines apply to in vivo studies involving this compound?

  • Methodological Answer :
  • Animal Welfare : Follow ARRIVE guidelines for humane endpoints and sample sizes.
  • Informed Consent : Required for human tissue studies (e.g., enzyme sources from biopsies).
  • Data Transparency : Share raw data via repositories like Zenodo to enhance reproducibility .

Eigenschaften

IUPAC Name

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,23,25-29,31H,3,6,9H2,1-2,4H3/t14?,23-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRPDIPXWGIHRB-SBCNVUAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kushenol X
Reactant of Route 2
Kushenol X
Reactant of Route 3
Kushenol X
Reactant of Route 4
Kushenol X
Reactant of Route 5
Kushenol X
Reactant of Route 6
Kushenol X

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.